molecular formula C10H16N2O2 B1292569 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 1015845-75-6

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1292569
CAS No.: 1015845-75-6
M. Wt: 196.25 g/mol
InChI Key: DZGHINKQRGJIHM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group at the first position, a 2-methylpropyl group at the third position, and a carboxylic acid group at the fifth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones, followed by alkylation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce dihydropyrazole compounds.

Scientific Research Applications

1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Propyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Comparison: 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHINKQRGJIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646602
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-75-6
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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